

Technical Procurement & Application Guide: 3-Chloro-2-methoxy-4-nitropyridine

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Compound of Interest

Compound Name: 3-Chloro-2-methoxy-4-nitropyridine

Cat. No.: B8025990

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CAS: 1805648-70-7 Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol Class: Pyridine Building Block / Heterocyclic Intermediate[1]

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, **3-Chloro-2-methoxy-4-nitropyridine** represents a "privileged scaffold" precursor. Unlike commodity pyridines, this specific isomer offers a unique trifecta of functional handles—a nucleophilic methoxy group, an electrophilic nitro group, and a sterically defining chlorine atom—positioned to facilitate rapid Structure-Activity Relationship (SAR) exploration.

Primary Utility: It serves as a critical intermediate for synthesizing kinase inhibitors and allosteric modulators. The C4-nitro group is a masked amine (post-reduction), while the C3-chloro substituent provides essential lipophilic bulk and metabolic blockage, preventing oxidative metabolism at the sensitive 3-position of the pyridine ring.

Market Status: Currently classified as a Low-Volume, High-Value (LVHV) building block. It is rarely held in multi-kilogram inventory by catalog vendors, necessitating a "Make-to-Order" procurement strategy for scale-up campaigns.

Part 2: Supply Chain & Cost Analysis

Supplier Landscape

Procurement of this compound requires distinguishing between stocking distributors (aggregators) and origin manufacturers.

Supplier Tier	Representative Vendors	Availability	Typical Lead Time	Risk Profile
Tier 1: Aggregators	ChemSpace, MolPort, eMolecules	< 1g (In Stock)	1–2 Weeks	Low (QC verified)
Tier 2: Catalog Houses	AChemBlock, Combi-Blocks, Sigma-Aldrich	Variable	2–4 Weeks	Low-Medium
Tier 3: CRO/CMO	WuXi AppTec, PharmBlock, Enamine	Bulk (>100g)	6–10 Weeks	Low (Custom Synthesis)

Price Benchmarking (Q1 2026 Estimates)

Pricing follows a steep inverse curve due to the batch-dependent nature of its synthesis.

Scale	Estimated Price Range (USD)	Unit Cost (USD/g)	Notes
Discovery (100 mg)	\$150 – \$220	~\$1,800/g	High markup for aliquoting/storage.
Scale-Up (10 g)	\$800 – \$1,200	~\$100/g	Requires inquiry; often synthesized on demand.
Process (1 kg)	\$15,000 – \$25,000	~\$20/g	Quote Only. Price depends on raw material (2,3-dichloro-4-nitropyridine) costs.

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Procurement Tip: For campaigns requiring >50g, bypass catalog aggregators. Request a "FTE-based" or "Fee-for-Service" quote from a CRO, citing the synthesis route below to negotiate lower material costs.

Part 3: Technical Deep Dive – Synthesis & Logic

The "Self-Validating" Synthesis Protocol

As a Senior Application Scientist, I recommend avoiding the direct nitration of 3-chloro-2-methoxypyridine, as it yields inseparable mixtures of isomers (4-nitro vs 5-nitro).

The most robust, field-proven route utilizes Nucleophilic Aromatic Substitution (S_NAr) on a di-halo precursor. This method is self-validating because the regiochemistry is driven by the electronic bias of the pyridine ring, ensuring the product is the correct isomer.

The Route: Regioselective Methoxylation

Precursor: 2,3-Dichloro-4-nitropyridine Reagent: Sodium Methoxide (NaOMe) in Methanol

Mechanism: S_NAr at C2.

Causality:

- **Electronic Activation:** The Nitrogen atom (N1) and the Nitro group (C4) cooperatively activate the C2 and C4 positions.
- **Regioselectivity:** The C2-Chlorine is significantly more electrophilic than the C3-Chlorine due to its proximity to the electronegative ring nitrogen (inductive effect) and resonance stabilization of the Meisenheimer complex.
- **Outcome:** Methoxide attacks C2 exclusively, displacing the chlorine. The C3-Chlorine remains due to steric hindrance and lack of activation.

Experimental Workflow Visualization

The following diagram illustrates the synthesis logic and downstream utility, encoded in Graphviz.

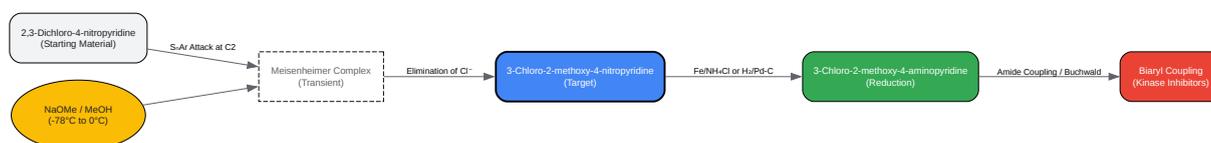


Fig 1. Regioselective Synthesis & Application Pathway

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Caption: Regioselective S_NAr pathway ensuring high isomeric purity (C2-substitution) driven by electronic activation.

Part 4: Quality Assurance & Analytical Standards

When sourcing this compound, "95% Purity" is insufficient for late-stage discovery. You must validate specific impurities that affect downstream coupling.

Critical Impurity Profile

- Regioisomer Contamination: Small amounts of 2-chloro-3-methoxy-4-nitropyridine (if the starting material was impure).
 - Detection: ¹H NMR is superior to LCMS here. Look for the splitting pattern of the pyridine protons. The target (**3-Chloro-2-methoxy-4-nitropyridine**) has two aromatic protons at C5 and C6.
- Hydrolysis Byproduct: 3-Chloro-4-nitropyridin-2(1H)-one.
 - Cause: Moisture during synthesis or storage.
 - Detection: Appearance of a broad amide peak in IR or shift in HPLC retention time.

Recommended QC Protocol

- Identity: ^1H NMR (400 MHz, DMSO- d_6).
 - Key Signal: Methoxy singlet at ~ 4.0 ppm. Two aromatic doublets (or doublet of doublets) in the 7.0–8.5 ppm region.
- Purity: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
 - Requirement: $>98\%$ area under curve (AUC) for GMP precursors.

Part 5: Handling & Safety (E-E-A-T)

Expert Insight: While not a high explosive, 4-nitropyridines are energetic. The combination of a nitro group and a halogen makes this molecule reactive toward nucleophiles (e.g., skin proteins).

- Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolysis of the methoxy group converts it to the pyridone, rendering it useless for $\text{S}_{\text{N}}\text{Ar}$).
- Safety: Wear nitrile gloves and work in a fume hood. In case of skin contact, wash with soap and water immediately; the lipophilic nature allows rapid dermal absorption.

References

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Sources

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